molecular formula C23H32O5 B15090456 [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate

[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate

Cat. No.: B15090456
M. Wt: 388.5 g/mol
InChI Key: OLJDCWYDXLXFJK-WXUQVOMKSA-N
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Description

The compound [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate is a complex organic molecule characterized by a cyclodeca-dienyl core with multiple functional groups, including hydroxyl, methoxy, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the cyclodeca-dienyl core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts such as palladium or nickel complexes.

    Introduction of functional groups: Hydroxyl, methoxy, and benzoate groups are introduced through selective functionalization reactions. For example, hydroxyl groups can be added via hydroboration-oxidation, while methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.

    Final coupling: The final step involves coupling the cyclodeca-dienyl core with the benzoate moiety, typically using esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other alkoxy groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, alkanes

    Substitution products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of [(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-yl-1-cyclodeca-3,7-dienyl] 4-hydroxy-3-methoxy-benzoate , making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21+,22-/m1/s1

InChI Key

OLJDCWYDXLXFJK-WXUQVOMKSA-N

Isomeric SMILES

C/C/1=C/[C@H]([C@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O

Canonical SMILES

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O

Origin of Product

United States

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